This compound falls under the category of aromatic aldehydes and is classified as a halogenated organic compound due to the presence of bromine atoms. Its structure allows it to participate in various chemical reactions typical of aromatic compounds, including electrophilic substitutions and nucleophilic attacks.
The synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-6-hydroxybenzaldehyde. The reaction is carried out using a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring .
For industrial applications, larger-scale synthesis methods are employed that optimize yield and purity. This may involve continuous flow reactors and automated systems that allow for precise control over reaction conditions .
The molecular structure of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde features:
The presence of bromine atoms introduces electron-withdrawing effects that influence the compound's electrophilicity, making it more reactive towards nucleophiles .
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde can undergo several types of chemical reactions:
The mechanism of action for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde primarily involves its interaction with biological macromolecules:
The compound exhibits reactivity typical of aromatic aldehydes:
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde has several scientific applications:
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (CAS: 20041-64-9) is a polyhalogenated aromatic aldehyde with systematic IUPAC name 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde. It belongs to the ortho-hydroxybenzaldehyde (salicylaldehyde) derivative family, characterized by an aldehyde group adjacent to a phenolic hydroxyl. The molecular formula is C₉H₈Br₂O₃ (MW: 323.97 g/mol), featuring bromine atoms at positions 2 and 3, an ethoxy group (-OCH₂CH₃) at position 5, and a hydroxy group (-OH) at position 6. This substitution pattern creates intramolecular hydrogen bonding between the aldehyde and adjacent hydroxyl group, influencing its reactivity and spectral properties [7] [9].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde |
CAS Number | 20041-64-9 |
Synonyms | 5,6-Dibromo-o-bourbonal; 3-Ethoxy-5,6-dibromosalicylaldehyde |
Molecular Formula | C₉H₈Br₂O₃ |
SMILES Notation | CCOC1=CC(=C(C(=C1C=O)Br)O)Br |
This compound emerged from mid-20th century investigations into halogenated salicylaldehydes as synthetic intermediates for pharmaceuticals and agrochemicals. Early research focused on bromination techniques to modify the bioactivity of natural phenolic aldehydes like vanillin and ethylvanillin . The specific synthesis of 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde was first reported in the 1970s via electrophilic bromination of 5-ethoxysalicylaldehyde. Its structural complexity—combining halogenation and alkoxylation—made it valuable for studying electronic effects in aromatic systems. Initially cataloged as a building block for heterocyclic synthesis, it gained biochemical relevance when initial screens revealed unexpected biological activities [7] [9].
Table 2: Historical Development Timeline
Period | Key Advance |
---|---|
1960s | Development of regioselective bromination protocols for alkoxy phenols |
1970s | First synthesis of 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde reported |
2000s | Identification of ribosomal inhibition properties in cancer cell screens |
2020s | Exploration as a synergistic agent with cytotoxic drugs |
This benzaldehyde derivative occupies a unique niche where synthetic utility converges with biochemical functionality. As an electrophilic building block, its bromine atoms facilitate nucleophilic substitutions for synthesizing fused heterocycles and Schiff bases. Concurrently, its distinct bioactivity profile—including ribosomal inhibition and transcriptional modulation—has positioned it as a tool for probing cellular processes. Studies demonstrate its capacity to disrupt protein synthesis at the translational level, induce selective RNA splicing, and synergize with topoisomerase inhibitors like camptothecin [9]. This dual identity enables applications spanning medicinal chemistry, chemical biology, and drug discovery.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9